molecular formula C20H22ClN3 B5771319 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole

3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole

Cat. No. B5771319
M. Wt: 339.9 g/mol
InChI Key: ZLOFSRONFSOHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole, commonly known as MK-212, is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological and behavioral functions.

Mechanism of Action

MK-212 exerts its pharmacological effects by selectively binding to and activating the 5-HT2C receptor, which is predominantly expressed in the central nervous system. Activation of this receptor leads to the modulation of various intracellular signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
MK-212 has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, neuronal excitability, and gene expression. It has also been shown to regulate the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus.

Advantages and Limitations for Lab Experiments

MK-212 has several advantages for use in laboratory experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential for off-target effects, limited solubility, and potential for toxicity at high concentrations.

Future Directions

There are several potential future directions for research on MK-212, including the development of more selective and potent agonists for the 5-HT2C receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential biomarkers for its clinical efficacy.

Synthesis Methods

MK-212 can be synthesized by the reaction of 4-(2-chlorophenyl)piperazine with 2-methylindole in the presence of a suitable catalyst and solvent. The reaction proceeds via a series of intermediates and requires careful optimization of reaction conditions to achieve high yield and purity.

Scientific Research Applications

MK-212 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and addiction. It has been shown to modulate the activity of the serotonergic system, which is involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3/c1-15-17(16-6-2-4-8-19(16)22-15)14-23-10-12-24(13-11-23)20-9-5-3-7-18(20)21/h2-9,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOFSRONFSOHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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